molecular formula C20H24ClN5O B11677635 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

Cat. No.: B11677635
M. Wt: 385.9 g/mol
InChI Key: OJMMFQAUGAEHRY-XQNSMLJCSA-N
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Description

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperazine ring, a pyridine ring, and a hydrazide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Hydrazide Group: The hydrazide group can be synthesized by reacting hydrazine with acyl chlorides or esters.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine derivative with a pyridine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the hydrazide functional group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Potential use as a drug candidate due to its unique structure.

    Biochemistry: May be used in studies involving enzyme inhibition or receptor binding.

Medicine

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide: shares similarities with other piperazine derivatives and hydrazide compounds.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine.

    Hydrazide Compounds: Compounds such as isoniazid and hydralazine.

Uniqueness

The uniqueness of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+

InChI Key

OJMMFQAUGAEHRY-XQNSMLJCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3

Origin of Product

United States

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